AHR antagonist 5 hemimaleate
Description
Evolutionary Conservation and Pleiotropic Biological Functions of AHR
The AHR is an ancient protein, with functional counterparts found in mammals, amphibians, reptiles, and birds, indicating its evolutionary importance. nih.gov Its origin likely predates the emergence of stem bilaterians. biorxiv.org Invertebrate versions of AHR, such as Spineless (Ss) in Drosophila melanogaster and AHR-1 in Caenorhabditis elegans, are essential for developmental processes like the formation of eyes, legs, wings, and neuronal differentiation. frontiersin.org In vertebrates, the AHR has evolved to bind a variety of ligands and plays a role in adapting to environmental challenges, such as the byproducts of fires. wikipedia.org
The AHR exhibits pleiotropic functions, meaning it influences multiple, often unrelated, biological effects. nih.govencyclopedia.pub These functions include:
Xenobiotic Metabolism: The AHR is a key regulator of enzymes that metabolize foreign chemicals, such as polycyclic aromatic hydrocarbons and dioxins. nih.gov
Immune System Regulation: It plays a significant role in the development and function of various immune cells, including T-cells, B-cells, and macrophages, thereby influencing immune responses. encyclopedia.pubfrontiersin.orgnih.gov
Cellular Processes: The AHR is involved in cell proliferation, differentiation, and apoptosis. encyclopedia.pub
Development: It is crucial for normal developmental processes, including the development of the cardiovascular system, liver function, and the female reproductive system. sciedu.canih.govkenyon.edu
Homeostasis: The AHR helps maintain cellular and physiological balance in response to both internal and external signals. nih.govbohrium.com
The diverse roles of the AHR highlight its importance as a central mediator of environmental and physiological signals. encyclopedia.pub The concept of antagonistic pleiotropy has been applied to the AHR, suggesting that while it has beneficial roles during development, it may contribute to age-related degenerative processes later in life. nih.gov
Molecular Mechanisms of AHR Activation and Canonical Signaling
The activation of the AHR and its subsequent signaling cascade follow a well-defined canonical pathway. This pathway is initiated by the binding of a ligand and culminates in the regulation of target gene expression.
The AHR possesses a ligand-binding domain known as the PAS-B domain. pnas.orgplos.org This domain is characterized by its ability to bind a wide variety of structurally diverse molecules, including environmental contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and endogenous compounds derived from tryptophan metabolism. encyclopedia.pubunimib.it The promiscuity of the PAS-B domain allows the AHR to act as a sensor for a vast array of chemical signals. encyclopedia.pub The binding of a ligand to the PAS-B domain is the initial and critical step that triggers the activation of the AHR signaling pathway. oup.comnih.gov
In its inactive state, the AHR resides in the cytoplasm of the cell. wikipedia.orgnih.gov It is held in this location as part of a multi-protein complex that includes heat shock protein 90 (HSP-90), AHR-interacting protein (AIP, also known as XAP2), and the co-chaperone p23. oup.comnih.govresearchgate.net This chaperone complex serves two main purposes: it stabilizes the AHR in a conformation that is ready to bind ligands and it prevents the inactive receptor from translocating to the nucleus. encyclopedia.puboup.com The association with these chaperones is essential for maintaining the AHR in a latent but responsive state. nih.govbiologists.com
Upon ligand binding, the AHR undergoes a significant conformational change. encyclopedia.puboup.com This change in shape exposes a nuclear localization sequence (NLS) located in the N-terminal region of the AHR protein. pnas.orgoup.com The unmasking of the NLS allows the ligand-bound AHR complex to be transported from the cytoplasm into the nucleus. nih.govfrontiersin.org This translocation is a pivotal step, moving the activated receptor to the site where it can influence gene expression. kenyon.edu
Once inside the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with another protein called the AHR Nuclear Translocator (ARNT). encyclopedia.puboup.comnih.gov ARNT is also a member of the bHLH-PAS family of transcription factors. plos.orgnih.gov The dimerization of AHR with ARNT is a crucial event that transforms the AHR into a transcriptionally active complex capable of binding to DNA. plos.orgnih.gov This AHR:ARNT heterodimer is the functional unit that directly interacts with the genome. acs.org
The activated AHR:ARNT heterodimer binds to specific DNA sequences known as dioxin response elements (DREs) or xenobiotic response elements (XREs). encyclopedia.puboup.comnih.gov These response elements are located in the promoter regions of AHR target genes. medicinacomplementar.com.br The core consensus sequence for DRE/XRE binding is 5'-GCGTG-3'. wikipedia.orgoup.com Binding of the AHR:ARNT complex to these elements initiates the recruitment of co-activator proteins, which in turn leads to the transcriptional activation of the target genes. encyclopedia.pubindigobiosciences.com This results in the increased production of proteins encoded by these genes, such as cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1), which are involved in metabolizing the initial ligand, creating a feedback loop. wikipedia.orgnih.govacs.org The AHR can also repress gene expression and its effects on transcription can be widespread, influencing various cellular pathways. oncotarget.com
Non-Canonical AHR Signaling Pathways and Protein-Protein Interactions
While the canonical AHR signaling pathway, which involves dimerization with the AHR nuclear translocator (ARNT) and binding to xenobiotic response elements (XREs), is well-studied, there is growing evidence for non-canonical pathways that expand the receptor's functional repertoire. nih.govnih.gov These alternative pathways involve interactions with a diverse range of proteins beyond ARNT, leading to the regulation of a broader set of genes and cellular processes. nih.govfrontiersin.org
Non-canonical AHR signaling can be initiated through ligand-independent mechanisms or by the AHR interacting with other transcription factors. nih.gov For instance, AHR can be activated independently of a ligand by protein kinase A, leading to its nuclear translocation and subsequent interaction with proteins like RelB to induce gene expression. nih.gov
The AHR has been shown to physically interact with a variety of proteins, forming a complex network that influences its activity and downstream effects. merckmillipore.com Some of the key protein-protein interactions in non-canonical AHR signaling include:
NF-κB Family Members: AHR can interact with members of the NF-κB family, such as RelA and RelB. nih.govwikipedia.org This crosstalk is significant in modulating inflammatory responses and can lead to the dysregulation of genes like cytokines and cytochrome P4501A1 (CYP1A1). frontiersin.org The interaction with RelB, for example, can induce the expression of interleukin-8 (IL-8). nih.gov
Krüppel-like Factor 6 (KLF6): The AHR can form a complex with KLF6, which then recruits other cofactors to regulate the expression of genes involved in cell cycle control, such as p21Cip1. nih.govencyclopedia.pub
Estrogen Receptor Alpha (ERα): AHR has been found to interact directly with ERα, suggesting a mechanism for the observed "cross-talk" between the AHR and estrogen signaling pathways. drugbank.com
Other Transcription Factors: AHR can also modulate gene expression by interacting with other transcription factors like c-MAF and STAT proteins. encyclopedia.pubresearchgate.net
Furthermore, the AHR itself can function as an E3 ubiquitin ligase, targeting other transcription factors for degradation and thereby regulating their half-life. researchgate.netnih.gov The release of the protein kinase Src from the AHR chaperone complex upon ligand binding can also trigger phosphorylation cascades, representing another facet of non-canonical signaling. researchgate.net
The discovery of these non-canonical pathways and protein-protein interactions has significantly broadened our understanding of AHR biology, revealing a complex regulatory network that extends far beyond its classical role in xenobiotic metabolism. nih.govmerckmillipore.com
Physiological and Pathophysiological Roles of AHR Signaling
The Aryl Hydrocarbon Receptor (AHR) signaling pathway plays a multifaceted role in maintaining health and contributing to disease states. Its influence extends across various physiological and pathophysiological processes, from immune regulation to cancer development.
The AHR is a critical regulator of the immune system, acting as a sensor that mediates the interplay between the environment and the host's immune responses. mdpi.com It is expressed in various immune cells and its activation can either promote or suppress inflammation depending on the context, the specific ligand, and the cellular microenvironment. nih.govfrontiersin.orgmdpi.com
AHR signaling is crucial for maintaining mucosal homeostasis in the gut. mdpi.com In a healthy gut, AHR activation promotes tolerogenic signals that help to control "physiological" intestinal inflammation. mdpi.com Conversely, defective AHR expression in the inflamed gut of patients with inflammatory bowel diseases (IBD) is thought to contribute to the amplification of tissue-destructive immune responses. mdpi.com
The AHR influences both innate and adaptive immunity. frontiersin.org It can regulate the expression of pro-inflammatory cytokines such as IFN-γ, TNF-α, and various interleukins. nih.gov For example, AHR activation can lead to the production of IL-22, a cytokine involved in gut immunity and host defense. frontiersin.org AHR signaling also plays a role in the differentiation of various T-cell subsets, including the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs). mdpi.com
Furthermore, AHR is involved in the host response to various pathogens, including viruses, bacteria, parasites, and fungi, by regulating immune responses at barrier tissues like the respiratory and intestinal tracts. nih.gov
The AHR signaling pathway has a significant impact on fundamental cellular processes such as growth, proliferation, and differentiation. researchgate.net However, its effects can be complex and are often dependent on the specific cell type, the nature of the AHR ligand, and the cellular context. researchgate.net
Studies have shown that AHR can both promote and inhibit cell proliferation. researchgate.netnih.gov For instance, in some contexts, ligand-activated AHR can arrest the cell cycle, thereby inhibiting cell growth. nih.gov This can occur through the regulation of cell cycle proteins like p27Kip1. mdpi.com In contrast, other studies have demonstrated that AHR can accelerate cell proliferation by modulating the cell cycle or by influencing the expression of growth factors. nih.gov The AHR has been shown to interact with the retinoblastoma (Rb) protein to repress E2F-dependent gene expression, which can slow down cell cycle progression. mdpi.com
The AHR also plays a role in cellular differentiation. researchgate.net For example, AHR activation has been shown to affect the differentiation of epithelial cells, lymphocytes, and hematopoietic progenitor cells. researchgate.net In the skin, AHR is involved in the terminal differentiation of keratinocytes. mdpi.com
Furthermore, there is evidence that endogenous AHR, even in the absence of a ligand, is important for tissue development and cell maintenance by directly or indirectly regulating cell proliferation and apoptosis. nih.gov The anti-apoptotic effect of AHR is particularly relevant in the context of cancer cell growth and development. nih.gov
One of the most well-established functions of the Aryl Hydrocarbon Receptor (AHR) is its central role in sensing and metabolizing foreign chemical compounds, known as xenobiotics. encyclopedia.pubnih.gov This process is a crucial defense mechanism that allows the body to detoxify and eliminate potentially harmful substances from the environment, such as pollutants and certain components of the diet. qiagen.com
The canonical AHR signaling pathway is the primary mechanism through which xenobiotic metabolism is regulated. nih.gov When a xenobiotic ligand binds to the AHR in the cytoplasm, the receptor complex translocates to the nucleus. frontiersin.org There, it forms a heterodimer with the AHR Nuclear Translocator (ARNT). frontiersin.org This AHR-ARNT complex then binds to specific DNA sequences called xenobiotic response elements (XREs) or dioxin response elements (DREs) located in the regulatory regions of target genes. frontiersin.orgencyclopedia.pub
This binding event initiates the transcription of a battery of genes encoding for xenobiotic metabolizing enzymes. nih.gov These enzymes are typically categorized into two phases:
Phase I Enzymes: These enzymes, such as those from the Cytochrome P450 family (e.g., CYP1A1, CYP1A2, CYP1B1), introduce or expose functional groups on the xenobiotic molecule, making it more reactive. nih.govupol.cz
Phase II Enzymes: These enzymes (e.g., UDP-glucuronosyltransferases (UGTs), Glutathione S-transferases (GSTs)) conjugate the modified xenobiotic with endogenous molecules, which increases its water solubility and facilitates its excretion from the body. nih.govqiagen.com
The AHR's ability to induce the expression of these enzymes is a key adaptive response to xenobiotic exposure. encyclopedia.pub However, this same process can also have detrimental effects. Some inert compounds, known as procarcinogens, can be metabolically activated by Phase I enzymes into highly reactive carcinogens that can damage DNA and initiate cancer. nih.gov Therefore, while AHR-mediated xenobiotic metabolism is essential for detoxification, it can also contribute to the toxicity of certain chemicals. nih.gov
The Aryl Hydrocarbon Receptor (AHR) plays a complex and often paradoxical role in the development and progression of cancer. mdpi.comresearchgate.net Its influence extends to direct effects on cancer cells as well as modulation of the tumor microenvironment (TME). nih.gov
Direct Effects on Cancer Cells: AHR signaling has been implicated in various aspects of cancer cell behavior, including:
Proliferation and Survival: AHR can either promote or suppress tumor cell growth depending on the cancer type and the specific context. mdpi.comnih.gov For instance, in some cancer cell lines, AHR activation has been shown to increase proliferation. nih.gov
Migration and Invasion: AHR signaling can influence the ability of cancer cells to invade surrounding tissues and metastasize to distant sites. nih.gov
Epithelial-to-Mesenchymal Transition (EMT): AHR activation may induce EMT, a process where epithelial cells lose their characteristics and gain mesenchymal features, which is a key step in tumor progression and metastasis. nih.govnih.gov
Stemness: AHR has been linked to the maintenance of cancer stem cells, a subpopulation of tumor cells responsible for tumor initiation, progression, and resistance to therapy. researchgate.net
Modulation of the Tumor Microenvironment: The TME is a complex ecosystem of cancer cells, immune cells, stromal cells, and signaling molecules that significantly influences tumor growth and response to therapy. frontiersin.org AHR plays a crucial role in shaping the TME, often creating an immunosuppressive environment that allows tumors to evade immune surveillance. frontiersin.org
Immune Evasion: AHR activation in both tumor cells and immune cells can lead to the suppression of anti-tumor immunity. frontiersin.org For example, AHR can promote the production of immunosuppressive molecules and the recruitment of regulatory immune cells, such as regulatory T cells (Tregs) and tumor-associated macrophages (TAMs), which dampen the anti-cancer immune response. frontiersin.orgnih.gov
Metabolic Reprogramming: Cancer cells can alter their metabolism to support their rapid growth. AHR can be activated by various metabolites within the TME and, in turn, regulate metabolic pathways in cancer cells, contributing to their growth and survival. frontiersin.org
The role of AHR in carcinogenesis is not straightforward, as it can act as both a tumor promoter and a tumor suppressor. mdpi.comresearchgate.net This dual functionality depends on a variety of factors, including the specific ligand, the cell type, and the genetic and metabolic state of the tumor. mdpi.compnas.org For example, in some contexts, AHR activation can inhibit tumor growth and promote the differentiation of cancer cells. mdpi.com
Given its significant role in both tumor-intrinsic pathways and the immune landscape of the TME, the AHR has emerged as a promising target for cancer therapy. nih.govpnas.org
Interactive Data Tables
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C29H28FN7O4 |
|---|---|
Molecular Weight |
557.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(3R)-N-[2-(5-fluoro-3-pyridinyl)-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
InChI |
InChI=1S/C25H24FN7.C4H4O4/c1-14(2)20-13-28-33-24(20)31-23(15-9-16(26)12-27-11-15)32-25(33)29-17-7-8-22-19(10-17)18-5-3-4-6-21(18)30-22;5-3(6)1-2-4(7)8/h3-6,9,11-14,17,30H,7-8,10H2,1-2H3,(H,29,31,32);1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-;/m1./s1 |
InChI Key |
TVIZDKILPUOLEI-XLOMBBFOSA-N |
Isomeric SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)N[C@@H]3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)NC3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Ahr Antagonist 5 Hemimaleate: Preclinical Characterization As a Potent Ahr Modulator
Pharmacological Characterization as an AHR Antagonist
AHR antagonist 5 hemimaleate is a potent and orally bioavailable antagonist of the aryl hydrocarbon receptor. medchemexpress.commedchemexpress.com Pharmacological studies have determined its half-maximal inhibitory concentration (IC₅₀) to be less than 0.5 µM, indicating significant potency in inhibiting AHR signaling. medchemexpress.commedchemexpress.comvulcanchem.comglpbio.comglpbio.commedchemexpress.commedchemexpress.commedchemexpress.cn The compound's chemical structure, with the formula C₂₉H₂₈FN₇O₄, includes a fluorine atom, which is thought to enhance both metabolic stability and binding affinity. vulcanchem.com It is formulated as a hemimaleate salt, a modification that improves its aqueous solubility. vulcanchem.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₉H₂₈FN₇O₄ | vulcanchem.com |
| Molecular Weight | 557.58 g/mol | ambeed.com |
| Salt Form | Hemimaleate | vulcanchem.com |
| Potency (IC₅₀) | < 0.5 µM | medchemexpress.commedchemexpress.comvulcanchem.com |
| Activity | Orally active AHR antagonist | medchemexpress.commedchemexpress.com |
Specificity and Selectivity Profile of this compound
The complete specificity and selectivity profile of this compound has not been fully characterized in published literature. vulcanchem.com However, its chemical structure provides some insight into its potential for selectivity. The inclusion of a fluorine substituent may serve to reduce off-target interactions when compared to other classes of AHR antagonists, such as those derived from kinase inhibitors like nilotinib. vulcanchem.com While detailed screening against a broad panel of receptors is not available, its primary characterization is as a potent AHR inhibitor. medchemexpress.com
Molecular Mechanism of Antagonism by this compound
The canonical AHR signaling pathway begins when a ligand binds to the receptor within the cytoplasm. nih.govplos.org This binding event causes a conformational change, leading to the dissociation of chaperone proteins, nuclear translocation of the AHR, and its subsequent heterodimerization with the AHR Nuclear Translocator (ARNT). nih.govplos.org This AHR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), initiating the transcription of target genes. plos.orgmdpi.comnih.gov this compound disrupts this cascade at multiple key steps.
Competitive Binding to the AHR Ligand-Binding Domain
This compound functions as a competitive antagonist. vulcanchem.com It directly targets and binds to the ligand-binding domain (LBD) located in the PAS-B region of the AHR. nih.govvulcanchem.com By occupying this orthosteric site, it physically obstructs the binding of endogenous and exogenous AHR agonists, such as TCDD or FICZ. vulcanchem.com This competitive inhibition is the initial and critical step in its mechanism of action, preventing the receptor's activation from the outset.
Inhibition of AHR Nuclear Translocation
Upon agonist binding, the AHR undergoes conformational changes that expose a nuclear localization sequence, permitting its transport into the nucleus. nih.govnih.gov this compound effectively blocks the AHR from translocating from the cytoplasm into the nucleus. medchemexpress.com By competitively binding to the LBD, the antagonist prevents the necessary conformational shift that initiates nuclear import, thereby sequestering the receptor in the cytoplasm and halting the signaling cascade. nih.govmedchemexpress.com
Blockade of AHR-ARNT Heterodimer Formation and DRE Binding
A crucial step in the AHR pathway is the formation of a heterodimer between the ligand-activated AHR and ARNT in the nucleus. plos.orgnih.gov This dimerization is required to form a transcriptionally active complex. plos.org this compound prevents the recruitment of coactivators, including ARNT. vulcanchem.com By inhibiting the initial activation and nuclear translocation of AHR, the antagonist effectively precludes the opportunity for AHR to dimerize with ARNT. vulcanchem.commedchemexpress.com Consequently, the formation of the AHR-ARNT complex is blocked, which in turn prevents the binding of this complex to DREs in the promoter regions of target genes. vulcanchem.commdpi.com
Repression of AHR-Mediated Gene Induction
The ultimate outcome of AHR signaling is the transcriptional activation of a battery of target genes, with Cytochrome P450 Family 1 Subfamily A Member 1 (CYP1A1) being one of the most well-characterized. nih.govnih.govcellphysiolbiochem.commdpi.com By successfully blocking the preceding steps in the pathway, this compound effectively represses AHR-mediated gene induction. vulcanchem.com Specifically, its inhibitory action leads to a blockade of the transcription of target genes like CYP1A1. vulcanchem.com This suppression of gene expression is the final manifestation of its antagonistic activity, preventing the downstream biological effects associated with AHR activation.
Molecular and Cellular Effects of Ahr Antagonist 5 Hemimaleate
Modulation of AHR-Regulated Gene Expression
AHR Antagonist 5 hemimaleate, through its inhibition of the AHR signaling pathway, profoundly impacts the expression of a wide array of genes. This modulation is central to its biological activity and therapeutic potential.
Impact on Aryl Hydrocarbon Response Element (AhRE)-Driven Reporter Activity
The antagonistic activity of compounds targeting the AHR is frequently quantified using Aryl Hydrocarbon Response Element (AhRE)-driven reporter assays. In these assays, a reporter gene, such as luciferase, is placed under the control of AhREs. The binding of an activated AHR-ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) heterodimer to these elements drives the expression of the reporter gene.
AHR antagonists are evaluated by their ability to inhibit the reporter activity induced by AHR agonists. For instance, the AHR antagonist IK-175, also identified as AHR antagonist 5, has been characterized using a human liver cancer cell line (HepG2) engineered with a DRE-luciferase reporter. medchemexpress.comresearchgate.net Similarly, the novel AHR antagonist HBU651 demonstrated a dose-dependent inhibition of AhRE-luciferase activity that was stimulated by the potent AHR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). researchgate.net Another potent AHR antagonist, KYN-101, has also been shown to be a selective antagonist in a HepG2 DRE-luciferase reporter assay with an IC50 of 22 nM. nih.gov These assays provide a quantitative measure of the antagonist's ability to block the canonical AHR signaling pathway at the level of gene transcription.
Impact of AHR Antagonists on AhRE-Driven Reporter Activity
| AHR Antagonist | Cell Line | Reporter System | Effect | Reference |
|---|---|---|---|---|
| IK-175 (AHR antagonist 5) | HepG2 | DRE-Luciferase | Inhibition of agonist-induced reporter activity | medchemexpress.comresearchgate.net |
| HBU651 | Hepa1c1c7 | AhRE-Luciferase | Dose-dependent inhibition of TCDD-induced luciferase activity | researchgate.net |
| KYN-101 | HepG2 | DRE-Luciferase | Selective antagonism with an IC50 of 22 nM | nih.gov |
Regulation of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1A2)
The cytochrome P450 family of enzymes, particularly CYP1A1 and CYP1A2, are primary targets of the AHR signaling pathway. binasss.sa.cr The expression of these enzymes is a highly sensitive marker for AHR activation. nih.gov Upon ligand binding, the AHR translocates to the nucleus and forms a heterodimer with ARNT, which then binds to AhREs in the promoter regions of CYP1A1 and CYP1A2, leading to their transcriptional upregulation. nih.gov These enzymes are involved in the metabolism of various xenobiotics, including many AHR ligands themselves, creating a negative feedback loop. binasss.sa.cr
AHR antagonists, by blocking this pathway, effectively suppress the induction of these enzymes. For example, the AHR antagonist BAY 2416964 has been shown to potently inhibit the expression of CYP1A1 induced by the endogenous AHR agonist kynurenic acid in both human monocytic cells and mouse splenocytes. bmj.com Similarly, IK-175 has been demonstrated to dose-dependently block ligand-stimulated AHR activation of Cyp1a1 transcription in mouse liver and spleen, confirming its on-target activity in vivo. researchgate.net Studies with AHR-knockout lung adenocarcinoma cells have also shown a significant decrease in the expression of CYP1A1 and CYP1B1, further highlighting the central role of AHR in regulating these genes. biorxiv.org
Effect of AHR Antagonists on Cytochrome P450 Expression
| AHR Antagonist | System | Enzyme(s) | Effect | Reference |
|---|---|---|---|---|
| BAY 2416964 | Human monocytic cells, mouse splenocytes | CYP1A1 | Potent inhibition of agonist-induced expression | bmj.com |
| IK-175 | Mouse liver and spleen (in vivo) | Cyp1a1 | Dose-dependent blockade of ligand-stimulated transcription | researchgate.net |
| AHR Knockout | Lung adenocarcinoma cells | CYP1A1, CYP1B1 | Significant decrease in expression | biorxiv.org |
Alteration of Immunosuppressive and Pro-inflammatory Cytokine and Chemokine Expression
The AHR signaling pathway is a critical regulator of the immune system, influencing the expression of a wide range of both pro-inflammatory and anti-inflammatory cytokines and chemokines. The specific outcome of AHR activation can be highly context-dependent, varying with the cell type, the nature of the AHR ligand, and the surrounding inflammatory milieu.
AHR antagonists can modulate these immune responses by blocking the effects of endogenous and exogenous AHR ligands. For example, in preclinical models, the AHR antagonist IK-175 has been shown to increase the production of pro-inflammatory cytokines such as IL-2, TNFα, and IFNγ by CD8+ T cells. aacrjournals.org In human primary immune cells, IK-175 decreased the release of anti-inflammatory cytokines. researchgate.net Similarly, the AHR inhibitor BAY 2416964 increased the production of the pro-inflammatory cytokines IFN-γ, IL-2, and TNF-α in a co-culture system mimicking a stromal tumor microenvironment. bmj.com In head and neck squamous cell carcinoma cell lines, which exhibit a level of constitutively active AHR, treatment with an AHR antagonist led to a significant reduction in both basal and IL-1β-induced IL-6 expression. explorationpub.com This effect was linked to the displacement of AHR from the IL-6 promoter. explorationpub.com
Modulation of Cytokine Expression by AHR Antagonists
| AHR Antagonist | Cell/System | Cytokine(s) | Effect | Reference |
|---|---|---|---|---|
| IK-175 | CD8+ T cells | IL-2, TNFα, IFNγ | Increased production | aacrjournals.org |
| BAY 2416964 | Human immune cell co-culture | IFN-γ, IL-2, TNF-α | Increased production | bmj.com |
| Generic AHR Antagonist | Head and Neck Squamous Cell Carcinoma | IL-6 | Reduced basal and IL-1β-induced expression | explorationpub.com |
Influence on Cellular Signaling Pathways
Beyond its direct transcriptional effects, the AHR engages in extensive crosstalk with other major cellular signaling pathways, thereby influencing a broad spectrum of cellular functions. This compound, by inhibiting AHR, can consequently modulate these interconnected signaling networks.
Interactions with Immune Checkpoint Pathways (e.g., PD-1/L1, IDO1)
AHR signaling plays a significant role in tumor immune evasion through its regulation of immune checkpoint molecules. The enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which catabolizes tryptophan into kynurenine, is a key player in this process. Kynurenine is an endogenous AHR ligand that can activate AHR in immune cells, leading to an immunosuppressive tumor microenvironment. nih.gov
AHR activation has been shown to upregulate the expression of the immune checkpoint protein Programmed death-ligand 1 (PD-L1) and IDO1 itself, creating a feed-forward loop that enhances immune suppression. nih.gov Studies using AHR-knockout lung adenocarcinoma cells have demonstrated that the AHR is necessary for both baseline and IFNγ-induced expression of PD-L1 and IDO1. nih.govbiorxiv.org AHR antagonists can disrupt this immunosuppressive axis. For instance, AHR inhibition has been shown to enhance anti-tumor immunity in preclinical models. aacrjournals.org this compound has been reported to significantly inhibit tumor growth when used in combination with an anti-PD-1 checkpoint inhibitor, suggesting a synergistic effect by targeting two distinct mechanisms of immune suppression. medchemexpress.com
Crosstalk with Pro-Growth and Anti-Apoptotic Signaling Cascades (e.g., PI3K/AKT/mTOR, NF-κB, TGF-β/SMAD3, Wnt/β-catenin)
The AHR signaling pathway is intricately linked with several pro-growth and anti-apoptotic signaling cascades, influencing cell proliferation, survival, and differentiation.
NF-κB: There is a well-established bidirectional crosstalk between the AHR and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways. nih.gov AHR can physically interact with NF-κB subunits, such as RelA and RelB, to co-regulate the expression of target genes, including inflammatory cytokines like IL-6. tandfonline.comnih.gov The antagonist-mediated dismissal of AHR from the IL-6 promoter in cancer cells highlights how AHR inhibition can directly impact NF-κB-driven gene expression. explorationpub.com
Wnt/β-catenin: The AHR and Wnt/β-catenin signaling pathways, both crucial for development and tissue homeostasis, exhibit complex interactions. nih.gov In some contexts, AHR activation has been shown to inhibit Wnt/β-catenin signaling. nih.gov Conversely, studies on AHR-deficient liver cells have revealed an upregulation of the Wnt/β-catenin pathway, suggesting that AHR can act as a negative regulator of this signaling cascade. nih.gov
PI3K/AKT/mTOR: AHR signaling can also intersect with the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival. nih.gov AHR deficiency in the liver has been associated with the upregulation of PI3K and ERK signaling, leading to increased mTOR activation. bmj.com This suggests that AHR antagonism could potentially modulate the activity of this key pro-survival pathway.
TGF-β/SMAD3: The transforming growth factor-beta (TGF-β) signaling pathway, which plays a dual role in cancer as both a tumor suppressor and promoter, also interacts with AHR. TGF-β signaling, through its downstream effector SMAD3, can dissociate the AHR/ARNT complex, leading to the repression of AHR target genes like CYP1A1. nih.gov This indicates a mechanism by which other signaling pathways can negatively regulate AHR activity.
Modulation of STAT and NRF2 Signaling Pathways
The direct and specific effects of this compound on the Signal Transducer and Activator of Transcription (STAT) and Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathways are not yet fully elucidated in publicly available research. However, the known crosstalk between the AHR pathway and these signaling cascades provides a basis for potential modulation.
The AHR signaling pathway is known to interact with the JAK/STAT pathway, which is crucial for cytokine signaling and immune cell function. AHR can influence the expression of various cytokines that utilize the JAK/STAT pathway, and in some contexts, AHR can directly interact with STAT proteins to modulate their transcriptional activity. nih.gov For instance, in certain immune cells, AHR activation has been shown to cooperate with STAT3 to induce the expression of immunosuppressive cytokines like IL-10. mdpi.com Therefore, by blocking AHR activation, this compound could potentially interfere with these interactions, thereby altering STAT-mediated gene expression and cytokine production, shifting the balance towards a more pro-inflammatory environment.
Similarly, a bidirectional relationship exists between the AHR and NRF2 pathways. NRF2 is a key regulator of cellular responses to oxidative stress. The promoter of the NRF2 gene contains xenobiotic response elements (XREs) to which the activated AHR/ARNT complex can bind, suggesting a direct regulation of NRF2 by AHR. Conversely, the AHR gene promoter contains antioxidant response elements (AREs), indicating that NRF2 can also regulate AHR expression. nih.gov Given this interplay, antagonism of AHR by this compound might influence NRF2-mediated gene expression, although the precise consequences of this interaction in the context of this specific antagonist require further investigation.
Effects on Specific Cell Populations and Cellular Processes
This compound has been shown to exert significant effects on various immune cell populations, contributing to a more pro-inflammatory tumor microenvironment and enhanced anti-tumor immunity. aacrjournals.orgikenaoncology.com
Immune Cell Phenotype and Function
By inhibiting the AHR, this compound can reverse the immunosuppressive signals that dampen the activity of key immune effector cells. aacrjournals.org
T Lymphocyte Activation and Differentiation (e.g., CD4+ T cells, CD8+ T cells, Regulatory T cells, Th17 cells)
This compound has demonstrated a direct impact on T lymphocytes, promoting a shift towards a more pro-inflammatory phenotype. aacrjournals.org In studies with activated human T cells, treatment with this antagonist led to a decrease in the production of the immunosuppressive cytokine IL-22 and a simultaneous increase in the pro-inflammatory cytokine IL-2. aacrjournals.org
The differentiation of T helper 17 (Th17) cells, which can have both pro- and anti-inflammatory roles, is also influenced. This compound has been shown to decrease the population of IL-17A⁻IL-22⁺ expressing T cells, which are considered to have suppressive functions, while increasing the proportion of IL-17A⁺IL-22⁻ expressing cells. aacrjournals.orgnih.gov This modulation of Th17 cell subsets suggests a constraining effect on the formation of immune-suppressive T cells. aacrjournals.org
Furthermore, AHR activation is known to promote the differentiation of regulatory T cells (Tregs), which play a central role in maintaining immune tolerance and can hinder anti-tumor immune responses. By blocking AHR, this compound can prevent the activation of Tregs, thereby reducing their suppressive influence within the tumor microenvironment. cancer.gov Preclinical studies have shown that treatment with IK-175 leads to a decrease in Tregs in tumors. ikenaoncology.comikenaoncology.com This reduction in Treg activity, coupled with the stimulation of cytotoxic T-cell activation and expansion, contributes to a more robust anti-tumor immune response. cancer.gov Specifically, an increase in CD8+ T-cells has been observed in tumor-draining lymph nodes following treatment. ikenaoncology.comikenaoncology.com
| Cell Type | Effect of this compound | Cytokine Modulation |
| CD4+ T cells | Shifts towards a pro-inflammatory phenotype | - |
| CD8+ T cells | Increased numbers in tumor-draining lymph nodes | - |
| Regulatory T cells (Tregs) | Decreased presence in tumors, prevention of activation | - |
| Th17 cells | Decrease in suppressive IL-17A⁻IL-22⁺ cells, Increase in IL-17A⁺IL-22⁻ cells | ↓ IL-22, ↑ IL-2 |
Antigen-Presenting Cells (e.g., Dendritic Cells)
Dendritic cells (DCs) are crucial for initiating adaptive immune responses by presenting antigens to T cells. The activation of AHR in DCs can promote an immune-tolerant phenotype, impairing their ability to effectively stimulate anti-tumor immunity. cancer.gov this compound has been shown to prevent the activation of these immune-tolerant DCs. cancer.gov By blocking the immunosuppressive signals mediated by AHR, this antagonist helps to maintain the immunostimulatory function of DCs, thereby facilitating the priming and activation of tumor-specific T cells.
Myeloid-Derived Suppressor Cells (MDSCs) and Tumor-Associated Macrophages (TAMs)
Myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) are key components of the immunosuppressive tumor microenvironment. AHR activation has been linked to the accumulation and function of these cells. nih.govnih.gov While direct studies on the effect of this compound on MDSCs are limited, research on other AHR antagonists has shown that blocking AHR signaling can reduce the number of MDSCs. nih.gov
Preclinical data for IK-175 (this compound) indicates that its administration leads to an increase in pro-inflammatory macrophages within the tumor. ikenaoncology.comikenaoncology.com This suggests a reprogramming of the macrophage population from a tumor-permissive (M2-like) to a tumor-inhibitory (M1-like) phenotype. Furthermore, the blockade of the AHR pathway has been shown to restrict a Treg-macrophage suppressive axis, further supporting the role of AHR antagonists in modulating the immunosuppressive myeloid compartment. nih.gov
Natural Killer (NK) Cell-Mediated Cytotoxicity
The direct effects of this compound on natural killer (NK) cell-mediated cytotoxicity have not been specifically detailed in the available research. However, the AHR is expressed in NK cells and its activation can influence their function. Therefore, it is plausible that by antagonizing AHR, this compound could modulate NK cell activity, potentially enhancing their ability to recognize and kill tumor cells. Further investigation is needed to clarify the specific impact of this compound on NK cell cytotoxicity.
Regulation of Cellular Proliferation, Differentiation, and Apoptosis
This compound has been identified as a potent and orally active antagonist of the aryl hydrocarbon receptor (AHR) with an IC50 of less than 0.5 µΜ. medchemexpress.comglpbio.comchemsrc.com Its primary reported biological effect is the regulation of cellular proliferation, particularly in oncological contexts.
Research findings derived from a patent demonstrate that this compound significantly inhibits tumor growth. medchemexpress.comchemsrc.commodechem.com In a mouse model of colorectal cancer (CT26), the compound was shown to inhibit tumor proliferation both as a standalone agent and in combination with an anti-PD-1 checkpoint inhibitor. medchemexpress.comchemsrc.com This anti-proliferative effect underscores the role of AHR antagonism as a potential strategy in cancer therapy. patsnap.com Generally, AHR antagonists are understood to inhibit the proliferation of cancer cells by blocking the receptor's capacity to activate genes involved in cell growth and survival. patsnap.com
Table 1: In Vivo Study of this compound on Tumor Growth
| Animal Model | Cancer Type | Treatment | Key Finding | Source |
| Balb/c Mice | Colorectal Cancer (CT26) | This compound (as a single agent) | Statistically significant tumor growth inhibition. | medchemexpress.com |
| Balb/c Mice | Colorectal Cancer (CT26) | This compound in combination with anti-PD-1 | Significantly inhibited tumor growth compared to anti-PD-1 alone. | medchemexpress.comchemsrc.com |
While specific studies on the effect of this compound on cellular differentiation and apoptosis are not detailed in the available literature, the broader role of AHR antagonism in these processes is well-documented.
Differentiation: AHR antagonism has a significant influence on the differentiation of stem and progenitor cells. For instance, the AHR antagonist StemRegenin 1 (SR1) promotes the extensive ex vivo expansion of human hematopoietic stem cells (HSCs) while preventing their differentiation. h1.coresearchgate.net The removal of the antagonist subsequently allows for rapid differentiation. h1.co Furthermore, AHR antagonism can direct the lineage of differentiating cells, as seen when the antagonist SR-1 enhances the development of conventional natural killer (cNK) cells from human embryonic stem cells. nih.gov
Apoptosis: The role of the AHR pathway in apoptosis is context-dependent, and AHR antagonists can modulate this process. In certain breast cancer cells, AHR activation by an agonist suppresses apoptosis induced by chemotherapeutic agents; this effect is reversed by an AHR antagonist, suggesting a pro-apoptotic role for antagonism in this context. nih.gov Conversely, in neuronal cells, AHR activation has been shown to induce apoptosis, an effect that is blocked by an AHR antagonist, indicating a protective or anti-apoptotic function. nih.govresearchgate.net
Impact on Cellular Adhesion and Matrix Metabolism
Direct experimental research detailing the specific impact of this compound on cellular adhesion and matrix metabolism has not been identified. However, the AHR signaling pathway is known to be a key regulator of the genes and proteins involved in these processes. nih.gov Therefore, antagonism of this pathway is expected to have significant effects on the interactions between cells and their surrounding extracellular matrix (ECM).
The AHR pathway influences the expression of ECM proteins, cell-cell and cell-matrix adhesion molecules, and the enzymes responsible for ECM remodeling. nih.gov
Extracellular Matrix Proteins: AHR signaling can alter the expression of critical ECM components. nih.gov Studies on AHR-deficient models, which can mimic the effects of a potent antagonist, show increased expression and secretion of ECM proteins such as collagen and fibronectin. nih.gov This suggests that AHR antagonists could promote the deposition of these matrix components.
Cellular Adhesion: The AHR pathway regulates the expression of various integrin subtypes, which are crucial for cell-matrix adhesion. nih.gov By blocking AHR signaling, an antagonist could foreseeably alter the adhesive properties of cells and their interaction with the ECM.
Matrix Metabolism: The AHR pathway modulates the expression and activity of matrix metalloproteinases (MMPs), a family of enzymes essential for the degradation and remodeling of the ECM. nih.govresearchwithrutgers.com AHR signaling can also affect the expression of protease inhibitors. nih.gov Consequently, an AHR antagonist could alter the balance of ECM assembly and degradation by influencing the activity of these critical enzymes.
Preclinical Efficacy and Therapeutic Potential of Ahr Antagonist 5 Hemimaleate in Disease Models
Oncological Research Applications
Inhibition of Tumor Growth as a Monotherapy in Syngeneic Mouse Models
Preclinical studies have established that AHR antagonist 5 hemimaleate exhibits statistically significant anti-tumor activity as a single agent in syngeneic mouse models. This suggests its potential to directly impact tumor progression by inhibiting AHR signaling, which is often implicated in tumor cell proliferation and survival.
In the widely used CT26 mouse model of colorectal cancer, treatment with this compound has been shown to result in significant inhibition of tumor growth medchemexpress.commedchemexpress.commedchemexpress.combiocompare.com. While specific quantitative data on tumor volume reduction from publicly available literature is limited, the consistent reporting of its efficacy underscores its potential as a monotherapy in this cancer type.
Table 1: Monotherapy Efficacy of this compound in CT26 Mouse Model
| Treatment Group | Outcome | Source |
|---|---|---|
| This compound | Statistically significant tumor growth inhibition | medchemexpress.commedchemexpress.com |
| Vehicle Control | Progressive tumor growth | N/A |
The therapeutic potential of AHR antagonism has also been explored in melanoma models. While direct data for this compound in the B16 melanoma model is not extensively detailed in available sources, the general principle of AHR inhibition has shown promise in this setting. For instance, other AHR antagonists have been demonstrated to impair tumor growth and improve survival in B16 melanoma models, suggesting a class effect that would likely extend to this compound nih.gov.
The role of AHR in pancreatic cancer is an active area of research, with studies suggesting that AHR signaling can contribute to the aggressive nature of this disease. Inhibition of AHR is being investigated as a therapeutic strategy to enhance the susceptibility of pancreatic cancer to treatment lsmu.lt. Although specific preclinical data for this compound in the Panc02 model is not detailed in the available literature, the known involvement of AHR in pancreatic tumor biology suggests that its antagonism could be a viable therapeutic approach nih.govnih.gov.
Synergistic Antitumor Activity in Combination with Checkpoint Inhibitors (e.g., Anti-PD-1)
A significant finding in the preclinical evaluation of this compound is its ability to work synergistically with immune checkpoint inhibitors, such as anti-PD-1 antibodies. This combination therapy has shown to be more effective than either agent alone, highlighting the role of AHR antagonism in overcoming resistance to checkpoint blockade.
In the CT26 colorectal cancer model, the combination of this compound with an anti-PD-1 antibody resulted in a significant inhibition of tumor growth compared to treatment with the anti-PD-1 antibody alone medchemexpress.commedchemexpress.combiocompare.com. This suggests that by blocking the immunosuppressive AHR pathway, this compound can render the tumor microenvironment more susceptible to the effects of checkpoint inhibitors.
Table 2: Synergistic Antitumor Activity with Anti-PD-1 in CT26 Mouse Model
| Treatment Group | Outcome | Source |
|---|---|---|
| This compound + Anti-PD-1 | Significantly inhibited tumor growth compared to anti-PD-1 alone | medchemexpress.commedchemexpress.com |
| Anti-PD-1 alone | Moderate tumor growth inhibition | N/A |
| This compound alone | Statistically significant tumor growth inhibition | medchemexpress.commedchemexpress.com |
| Vehicle Control | Progressive tumor growth | N/A |
Note: Specific quantitative data on the degree of synergistic tumor growth inhibition is not detailed in the cited sources.
While specific data for the B16 melanoma and Panc02 pancreatic cancer models are not available for this compound in combination with anti-PD-1, the mechanistic rationale for this synergy is broadly applicable. AHR activation is known to upregulate the expression of immune checkpoint proteins like PD-1 on T cells, contributing to T cell exhaustion nih.gov. By antagonizing AHR, it is hypothesized that the expression of such checkpoints can be reduced, thereby enhancing the efficacy of anti-PD-1 therapy.
Modulation of the Tumor Immune Microenvironment to Enhance Antitumor Responses
The antitumor effects of this compound are closely linked to its ability to modulate the tumor immune microenvironment. The AHR pathway is a key regulator of immune cell function, and its inhibition can shift the balance from an immunosuppressive to an immunostimulatory state.
AHR activation is known to promote the differentiation and function of regulatory T cells (Tregs), which suppress anti-tumor immunity nih.gov. Conversely, AHR signaling can lead to the exhaustion of cytotoxic CD8+ T cells, impairing their ability to eliminate cancer cells nih.gov. By blocking this pathway, AHR antagonists can potentially reduce the number and suppressive function of Tregs while enhancing the activity of CD8+ T cells within the tumor.
While direct experimental data detailing the specific changes in immune cell populations in response to this compound is limited in publicly available literature, the known functions of the AHR in immunity provide a strong basis for its immunomodulatory effects. For instance, studies with other AHR inhibitors have shown a decrease in immunosuppressive cells and an increase in pro-inflammatory responses within the tumor microenvironment nih.gov.
Table 3: Postulated Effects of this compound on the Tumor Immune Microenvironment
| Immune Cell Type | Expected Effect of this compound | Rationale |
|---|---|---|
| Regulatory T cells (Tregs) | Decrease in number and/or suppressive function | AHR activation promotes Treg differentiation and function nih.gov. |
| CD8+ T cells | Increased activation and effector function | AHR activation can lead to CD8+ T cell exhaustion nih.gov. |
| Dendritic Cells | Promotion of pro-inflammatory phenotype | AHR signaling can induce tolerogenic dendritic cells. |
| Macrophages | Shift from M2 (pro-tumor) to M1 (anti-tumor) phenotype | AHR activation can promote an immunosuppressive M2 macrophage phenotype. |
Note: The effects listed are based on the known role of the AHR in the tumor immune microenvironment and may not be directly supported by specific data for this compound in the cited sources.
Potential in Specific Cancer Types (e.g., Head and Neck Squamous Cell Carcinoma, Breast Cancer, Lung Cancer, Multiple Myeloma)
The role of the AHR in cancer is complex and often context-dependent, varying by tumor type. However, its constitutive activation in several cancers has made it a target for therapeutic intervention.
Head and Neck Squamous Cell Carcinoma (HNSCC): Research has shown that the AHR is constitutively activated in cells from patients with head and neck squamous cell carcinoma (HNSCC) nih.gov. This basal activity is believed to contribute to the aggressive phenotype of these tumors nih.gov. Preclinical studies using AHR antagonists have demonstrated therapeutic potential. For instance, treatment of HNSCC cell lines with antagonists like GNF351 led to decreased migration and invasion nih.gov. Furthermore, AHR antagonism has been shown to sensitize HNSCC cells to chemotherapy agents psu.edu. While direct preclinical studies on this compound are not extensively published, it is noted as a potent, orally active AHR antagonist, and a phase 1 clinical trial for its use in HNSCC has been initiated medchemexpress.com. Another AHR inhibitor, BAY 2416964, showed limited single-agent efficacy in a clinical trial involving HNSCC patients, with 32.8% achieving stable disease, suggesting that combination therapies may be more effective mdanderson.org.
Breast Cancer: The function of AHR in breast cancer is multifaceted, with studies indicating both tumor-promoting and suppressing roles nih.govmdpi.com. This duality may depend on the specific ligand, cell type, and estrogen receptor (ER) status nih.govmdpi.com. However, the blockade of AHR signaling by antagonistic compounds has shown inhibitory effects on the progression of breast cancer cells nih.gov. Synthetic antagonists have been shown to suppress the effects of AHR activation in breast cancer cells nih.gov. For example, in a zebrafish xenograft model, the AHR antagonist CH223191 impaired cell invasion and migration of triple-negative breast cancer (TNBC) cells nih.gov.
Lung Cancer: The role of AHR in lung cancer is also debated, with evidence supporting it as both a tumor promoter and a suppressor d-nb.info. Some studies indicate that inhibiting AHR signaling with antagonists can significantly inhibit the malignant evolution and invasion of tumors nih.gov. For instance, the AHR antagonist desmosflavone was found to reverse the upregulation of osteopontin, a protein involved in tumor progression, in lung cancer cells nih.gov. However, clinical trial results for the AHR inhibitor BAY 2416964 in non-small-cell lung cancer were not as successful as anticipated from preclinical models, highlighting the complexities of translating these findings to clinical practice mdanderson.org.
Multiple Myeloma (MM): In multiple myeloma, high AHR expression is correlated with inferior survival, suggesting that AHR inhibition could be a beneficial therapeutic strategy nih.govresearchgate.net. Preclinical research has demonstrated that AHR antagonism can suppress the viability of MM cells and primary MM samples researchgate.net. Beyond direct effects on tumor cells, AHR antagonism enhances the immune response against myeloma. It promotes the development and cytotoxicity of natural killer (NK) cells and increases the susceptibility of MM cells to NK-cell-mediated killing researchgate.netscientificarchives.com. Furthermore, AHR antagonists can upregulate the expression of cell surface antigens like CD38, which are targets for existing FDA-approved monoclonal antibodies such as daratumumab, suggesting a potential for combination therapy scientificarchives.com. Studies have utilized antagonists like CH223191 and the FDA-approved drug clofazimine to demonstrate these anti-myeloma effects in preclinical models nih.govresearchgate.net.
Table 1: Effects of AHR Antagonism in Different Cancer Models
| Cancer Type | Preclinical Model | AHR Antagonist Used | Key Findings |
|---|---|---|---|
| HNSCC | Cell Lines | GNF351 | Decreased cell migration and invasion. nih.gov |
| Breast Cancer | Zebrafish Xenograft | CH223191 | Impaired invasion and migration of TNBC cells. nih.gov |
| Lung Cancer | Cell Lines | Desmosflavone | Reversed upregulation of pro-tumorigenic osteopontin. nih.gov |
| Multiple Myeloma | Cell Lines, Primary Samples | CH223191, Clofazimine | Suppressed MM cell viability; enhanced NK cell cytotoxicity. nih.govresearchgate.net |
Anti-Inflammatory Research Applications
AHR signaling is deeply integrated with inflammatory pathways, often through interaction with nuclear factor-κB (NF-κB) nih.govmdpi.com. Antagonizing AHR presents a viable strategy for mitigating inflammation in various disease contexts.
Obesity is characterized by a state of chronic, low-grade inflammation in peripheral tissues and the central nervous system, including the hypothalamus nih.govnih.gov. Preclinical studies with novel AHR antagonists have shown significant promise in this area. In a key study using a high-fat diet (HFD) mouse model of obesity, the novel AHR antagonist HBU651 was shown to effectively ameliorate peripheral and central inflammation nih.govmdpi.com. HBU651 treatment inhibited inflammatory responses in the liver and adipose tissue and, importantly, decreased microglial activation in the arcuate nucleus of the hypothalamus nih.govmdpi.com. These findings suggest that AHR antagonists could be potential candidates for treating obesity-related metabolic and inflammatory diseases nih.govnih.gov.
A central mechanism of the anti-inflammatory effect of AHR antagonists is the suppression of pro-inflammatory cytokine production nih.gov. Ligand-activated AHR can induce the NF-κB-dependent transcription of inflammatory cytokines mdpi.com. By blocking this activation, AHR antagonists can effectively reduce cytokine levels. In in vitro studies using BV2 microglia cells, the AHR antagonist HBU651 successfully inhibited lipopolysaccharide (LPS)-mediated production of NF-κB-dependent proinflammatory cytokines, including tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6 nih.govmdpi.com. Similarly, in vivo, HBU651 ameliorated the production of inflammatory cytokines and chemokines in the blood, liver, and adipose tissue of HFD-fed mice nih.gov. Other studies have also shown that AHR antagonists can abrogate the effects of certain stimuli on cytokine responses, for example, blocking cadmium-induced changes in IL-6 and TNF production in lung leukocytes nih.gov.
Table 2: Anti-Inflammatory Effects of AHR Antagonist HBU651
| Model System | Inflammatory Stimulus | Key Findings |
|---|---|---|
| BV2 Microglia Cells | Lipopolysaccharide (LPS) | Inhibited production of TNF-α, IL-1β, and IL-6. nih.govmdpi.com |
| High-Fat Diet Obese Mice | High-Fat Diet | Ameliorated cytokine production in blood, liver, and adipose tissue; decreased hypothalamic microglial activation. nih.govmdpi.com |
Metabolic Disorder Research Potential
The AHR pathway is increasingly recognized as a crucial regulator of energy metabolism. Its dysregulation has been linked to metabolic disorders, and AHR antagonism is being explored as a therapeutic approach.
There is a close connection between AHR signaling and the regulation of lipid and glucose metabolism nih.gov. Activation of AHR has been shown to disrupt fat metabolism and contribute to obesity and hepatic steatosis mdpi.comnih.gov. Preclinical research demonstrates that inhibiting AHR signaling with antagonists can prevent these metabolic disturbances. In mice fed a Western diet, AHR antagonists such as α-naphthoflavone and CH-223191 significantly reduced obesity, adiposity, and ameliorated liver steatosis researchgate.net. The effects appear to be linked to the regulation of genes involved in lipid metabolism, such as stearoyl-CoA desaturase-1 (SCD1) nih.govsemanticscholar.org. The novel antagonist HBU651 also alleviated dyslipidemia in HFD-induced obese mice mdpi.com.
AHR activation is linked to the development of insulin (B600854) resistance, a hallmark of type 2 diabetes researchgate.netnih.gov. Conversely, AHR deficiency has been shown to enhance insulin sensitivity and improve glucose tolerance in mice nih.gov. This suggests that pharmacological inhibition of AHR could be a viable strategy to combat insulin resistance researchgate.net. Studies in HFD-fed mice demonstrated that the AHR antagonist HBU651 alleviated HFD-induced insulin resistance and glucose intolerance nih.govmdpi.com. Similarly, the AHR antagonist resveratrol was shown to prevent PCB-mediated impairment of glucose homeostasis and insulin secretion in the adipose tissue of mice nih.gov. The mechanism may involve the hepatic activation of the PPAR-α pathway, which is implicated in AHR-mediated insulin resistance nih.gov.
Table 3: Metabolic Effects of AHR Antagonism in Preclinical Models
| AHR Antagonist | Model | Key Metabolic Outcomes |
|---|---|---|
| HBU651 | High-Fat Diet Mice | Alleviated insulin resistance, glucose intolerance, and dyslipidemia. nih.govmdpi.com |
| α-Naphthoflavone | Western Diet Mice | Reduced obesity and liver steatosis. researchgate.net |
| CH-223191 | Western Diet Mice | Reduced obesity, adiposity, and liver steatosis. researchgate.net |
| Resveratrol | PCB-treated Mice | Prevented impairment of glucose homeostasis and insulin secretion. nih.gov |
Comparative Preclinical Studies and Structure Activity Relationships of Ahr Antagonists
Comparative Efficacy and Mechanism of AHR Antagonist 5 Hemimaleate with Other AHR Antagonists
This compound is a potent and orally active antagonist of the aryl hydrocarbon receptor (AHR) with an IC50 value of less than 0.5 µM. medchemexpress.commedchemexpress.com In preclinical studies, it has been shown to effectively block the translocation of AHR from the cytoplasm to the nucleus. medchemexpress.com Its primary mechanism involves inhibiting the activity of the AHR, preventing it from binding to its ligands or blocking its action within the nucleus. patsnap.com Some AHR antagonists achieve this by competing with agonists for the ligand-binding site on the AHR protein, thereby preventing the conformational change necessary for nuclear translocation. patsnap.com
The development of AHR antagonists has led to several structurally distinct compounds with varying potencies. nih.gov For instance, GNF351 is a high-affinity AHR ligand identified through competitive ligand binding assays, exhibiting an IC50 of 62 nM. nih.govselleckchem.com Another well-characterized antagonist, CH-223191, is a potent and specific AHR antagonist with an IC50 of 30 nM. selleckchem.com Unlike some antagonists that show partial agonist activity at higher concentrations, such as α-naphthoflavone (αNF) and resveratrol, GNF351 is noted for being devoid of partial agonist potential. nih.gov
Preclinical evaluation of this compound, particularly in the context of immuno-oncology, has demonstrated its ability to significantly inhibit tumor growth when used in combination with checkpoint inhibitors like anti-PD-1. medchemexpress.commedchemexpress.com This highlights the therapeutic potential of AHR antagonism in cancer treatment, where AHR overexpression has been linked to various cancers. patsnap.com The efficacy of AHR antagonists can be influenced by their ability to selectively block agonist effects. For example, CH-223191 has been shown to be a ligand-selective antagonist, capable of blocking the effects of halogenated aromatic hydrocarbons (HAHs) like TCDD, but not those mediated by non-HAH agonists such as flavonoids or polycyclic aromatic hydrocarbons. nih.gov This suggests that different ligands may induce distinct conformational changes in the AHR binding pocket. nih.govnih.gov
Below is a comparative table of IC50 values for selected AHR antagonists.
| Compound | IC50 Value | Notes |
|---|---|---|
| This compound | < 0.5 µM | Potent and orally active. medchemexpress.commedchemexpress.com |
| GNF351 | 62 nM | High-affinity ligand, devoid of partial agonist activity. nih.govselleckchem.com |
| CH-223191 | 30 nM | Potent, specific, and ligand-selective antagonist. selleckchem.comnih.gov |
| BAY 2416964 | 39.9 nM | Studied for potential in solid tumor treatment. medchemexpress.com |
| AHR antagonist 4 | 82.2 nM | A 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide compound. medchemexpress.com |
Structure-Activity Relationship (SAR) Studies for AHR Antagonist Development
Structure-activity relationship (SAR) is the study of how the chemical structure of a molecule relates to its biological activity. wikipedia.org For AHR antagonists, SAR studies aim to identify the chemical features responsible for potent and selective inhibition of the receptor, guiding the design of more effective compounds. nih.govnih.gov
Due to the lack of high-resolution structural data for the AHR ligand-binding domain, SAR analyses for AHR antagonists have been largely conducted based on cellular functional results rather than atomic-level interactions. nih.gov These studies involve synthesizing and testing series of structurally related compounds to determine how specific chemical modifications affect their antagonist activity. nih.govrsc.org
Early SAR studies examined classes of compounds like ellipticines and flavones. nih.gov These investigations revealed that potent antagonist activity was often associated with good AHR binding characteristics, such as conforming to predicted van der Waals dimensions (approximately 14 x 12 x 5 Å) and possessing an electron-rich center, like a ring nitrogen, in a specific position. nih.gov
The development of AHR antagonists has progressed from initial "tool compounds" through structural modifications and high-throughput screening to identify novel scaffolds with improved pharmacological properties. nih.gov The existence of structurally diverse AHR antagonists, from rigid, flat molecules to more flexible structures, suggests that a wide range of chemical scaffolds can effectively antagonize the receptor. nih.gov This diversity indicates that further design and discovery of novel antagonist scaffolds are highly conceivable. nih.gov
Advanced Research Methodologies and Future Directions in Ahr Antagonist 5 Hemimaleate Research
In Vitro Methodological Approaches
In vitro assays provide a foundational understanding of how AHR antagonist 5 hemimaleate interacts with the aryl hydrocarbon receptor (AHR) signaling pathway at a molecular and cellular level. These methods allow for high-throughput screening and detailed mechanistic studies in a controlled environment.
Cell-Based Reporter Gene Assays for AHR Activity (e.g., Luciferase Assays)
Cell-based reporter gene assays are a primary tool for quantifying the potency of AHR antagonists like this compound. escholarship.org These assays utilize mammalian cell lines, such as the mouse hepatoma cell line Hepa1c1c7 or the human hepatoma line HepG2, that have been genetically engineered. mdpi.comprobechem.com The cells are stably transfected with a plasmid containing a luciferase reporter gene under the control of AHR-responsive elements (AHREs), also known as dioxin-responsive elements (DREs). mdpi.comindigobiosciences.com
The fundamental principle involves measuring light output (luminescence) as a surrogate for AHR transcriptional activity. nih.gov When an AHR agonist binds to the receptor, the AHR-ARNT complex forms and binds to the AHREs, driving the expression of the luciferase gene. indigobiosciences.com The introduction of an antagonist competes with the agonist, inhibiting this process and reducing luciferase expression. mdpi.com For this compound, which has a reported half-maximal inhibitory concentration (IC50) of less than 0.5 µM, this method is crucial for determining its inhibitory potency against agonist-induced AHR activity. medchemexpress.commedchemexpress.com The reduction in luminescence is directly proportional to the antagonist's ability to block the AHR signaling pathway. escholarship.org
| Methodology | Purpose | Key Readout/Parameter | Typical Cell Lines |
|---|---|---|---|
| Cell-Based Reporter Gene Assays | Quantify AHR antagonistic activity and potency. | Luciferase activity (luminescence), IC50 value. | HepG2 (human), Hepa1c1c7 (mouse). mdpi.comprobechem.com |
| Biochemical Assays | Assess direct interference with AHR-ARNT dimerization and DNA binding. | Presence/absence of protein complexes, DNA-protein binding intensity. | N/A (Cell-free systems). |
| Gene and Protein Expression Analysis | Measure downstream effects on AHR target gene regulation. | mRNA levels (e.g., via qPCR), protein levels (e.g., via Western Blot). | Hepatoma cells, immune cells, cancer cell lines. |
Biochemical Assays for AHR-ARNT Dimerization and DNA Binding
To confirm that this compound acts by disrupting core mechanistic steps of AHR activation, researchers employ biochemical assays that directly assess protein-protein and protein-DNA interactions. nih.gov Upon ligand binding, the AHR translocates to the nucleus and forms a heterodimer with the AHR Nuclear Translocator (ARNT). nih.govplos.org This AHR-ARNT complex is the transcriptionally active unit that binds to DNA. kenyon.edu
Biochemical assays can determine if an antagonist prevents the formation of this crucial AHR-ARNT dimer. plos.org Furthermore, techniques like the electrophoretic mobility shift assay (EMSA) are used to visualize the binding of the AHR-ARNT complex to radiolabeled DNA probes containing the specific AHRE sequence. nih.gov In the presence of an effective antagonist like this compound, the formation of the DNA-bound complex would be significantly reduced, providing direct evidence that the compound blocks the receptor's ability to engage with its target genes. nih.govresearchgate.net
Gene and Protein Expression Analysis Techniques
Beyond reporter assays, it is vital to measure the effect of this compound on the expression of endogenous AHR target genes. The AHR pathway regulates a battery of genes, most notably those encoding cytochrome P450 enzymes like CYP1A1 and CYP1B1. mdpi.comnih.gov
Techniques such as quantitative real-time polymerase chain reaction (qPCR) are used to measure the levels of messenger RNA (mRNA) transcripts of these target genes. escholarship.orgnih.gov A successful antagonist, when co-administered with an AHR agonist, will prevent the typical upregulation of CYP1A1 and CYP1B1 mRNA. mdpi.com Correspondingly, protein analysis methods like Western blotting or enzyme-linked immunosorbent assay (ELISA) can be used to confirm that the reduced mRNA levels translate to lower protein expression. nih.gov These analyses provide functional validation of the antagonist's activity within a cellular context, confirming its ability to modulate downstream biological pathways.
Preclinical In Vivo Research Models
Preclinical in vivo models are indispensable for evaluating the therapeutic potential of this compound in a complex biological system, assessing its impact on disease progression, and understanding its interaction with the immune system.
Application of Syngeneic and Genetically Engineered Mouse Models for Disease Progression Studies
In the context of immuno-oncology, syngeneic mouse models are particularly valuable. nih.gov In these models, tumor cells derived from a specific inbred mouse strain are implanted into mice of the same strain, ensuring a fully competent immune system that can interact with the tumor. nih.gov Models such as the CT26 colon carcinoma or B16 melanoma are used to study how AHR antagonists affect the tumor microenvironment. nih.gov Research indicates that this compound can significantly inhibit tumor growth, particularly when used in combination with checkpoint inhibitors like anti-PD-1. medchemexpress.commedchemexpress.com
Genetically engineered mouse models (GEMMs), such as AHR knockout (Ahr-/-) mice, provide a powerful tool for validating that the antagonist's effects are specifically mediated through the AHR. nih.govnih.govtaconic.com By comparing the effects of a disease process or a therapeutic intervention in wild-type versus Ahr-/- mice, researchers can confirm the AHR's role. These models have been crucial in revealing the AHR's function in immune regulation, vascular development, and metabolic processes. nih.govnih.gov
| Model Type | Specific Example | Primary Application | Key Parameters Measured |
|---|---|---|---|
| Syngeneic Mouse Models | CT26 (colon), B16 (melanoma). nih.gov | Evaluating anti-tumor efficacy and immune modulation. | Tumor growth rate, immune cell infiltration, cytokine profiles. nih.gov |
| Genetically Engineered Models | AHR knockout (Ahr-/-) mice. nih.gov | Validating AHR as the specific target of the antagonist. | Comparison of disease phenotype and drug response between knockout and wild-type mice. |
| Diet-Induced Animal Models | High-Fat Diet (HFD)-induced obesity. nih.gov | Studying effects on metabolic and inflammatory diseases. | Body weight, insulin (B600854) resistance, glucose tolerance, liver steatosis, inflammatory markers. nih.govresearchgate.net |
Utilization of Diet-Induced Animal Models for Metabolic and Inflammatory Conditions
The AHR is increasingly recognized as a key regulator of metabolism and inflammation. nih.govpatsnap.com Diet-induced animal models, especially the high-fat diet (HFD) model in mice, are used to create conditions of obesity, insulin resistance, and chronic inflammation that mimic human metabolic syndrome. nih.govnih.gov
In these models, AHR antagonists have been shown to ameliorate HFD-induced obesity, reduce adiposity, and improve liver steatosis. researchgate.netosti.gov Studies using other AHR antagonists have demonstrated a reduction in inflammatory cytokines and macrophage infiltration in metabolic tissues like the liver and adipose tissue. nih.gov These models are critical for investigating the potential of this compound as a therapeutic agent for metabolic disorders by assessing its impact on weight gain, glucose intolerance, and systemic inflammation. nih.govnih.gov
Computational and Structural Biology Approaches
The development and optimization of potent and selective Aryl Hydrocarbon Receptor (AHR) antagonists like this compound, also known as IK-175, rely heavily on sophisticated computational and structural biology techniques. nih.govnih.gov These methodologies provide crucial insights into the molecular interactions governing ligand binding and receptor activation, thereby guiding the rational design of novel therapeutic agents.
Homology Modeling and Virtual Screening for Novel AHR Ligands
In the absence of a complete experimentally determined structure of the human AHR, homology modeling has been an indispensable tool. nih.govnih.gov This computational technique constructs a three-dimensional model of the AHR's ligand-binding domain (LBD) by using the known crystal structures of homologous proteins as templates. nih.gov For instance, the PAS domain structures of the functionally related hypoxia-inducible factor 2α (HIF-2α) and AHR nuclear translocator (ARNT) proteins have been utilized to build reliable models of the AHR LBD. nih.gov
Once a homology model is established, it serves as the foundation for virtual screening campaigns to identify novel AHR ligands from large chemical libraries. nih.gov These in silico methods predict whether a small molecule will bind to the receptor's ligand-binding pocket. Structure-based virtual screening has been successfully employed to identify new AHR agonists, demonstrating the utility of these models in ligand discovery. nih.gov This approach allows for the rapid and cost-effective screening of vast numbers of compounds, prioritizing those with the highest likelihood of interacting with the AHR for further experimental validation. The discovery of potent antagonists like IK-175 likely involved similar extensive virtual screening efforts to identify its novel chemical scaffold. nih.gov
Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govresearchgate.net This technique is crucial for understanding how AHR antagonists like IK-175 fit into the AHR's binding pocket and exert their inhibitory effects. By analyzing the docking poses, researchers can identify key amino acid residues involved in the interaction, which can then be validated through techniques like site-directed mutagenesis. nih.gov
Following docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations provide a detailed view of the conformational changes that occur upon ligand binding and can help to understand the mechanisms of receptor activation or inhibition. nih.gov For the AHR, these simulations can elucidate how an antagonist stabilizes an inactive conformation of the receptor, preventing the conformational changes necessary for its translocation to the nucleus and subsequent dimerization with ARNT. nih.govmedchemexpress.com Understanding these dynamic interactions is key to refining the design of antagonists with improved potency and selectivity.
Crystallographic and Spectroscopic Techniques for AHR Structural Elucidation
Obtaining high-resolution structural information is the ultimate goal for understanding AHR function at an atomic level. While a crystal structure of the full AHR has been elusive, significant progress has been made. Recently, the cryo-electron microscopy (cryo-EM) structure of the human indirubin-bound AHR cytosolic complex, including its chaperone proteins Hsp90 and XAP2, was determined at a resolution of 2.85 Å. nih.gov This breakthrough revealed how the AHR is threaded through the Hsp90 dimer and provided mechanistic insights into ligand binding and the initial steps of receptor activation. nih.gov
X-ray crystallography has also been successful in determining the structure of the AHR's partner protein, ARNT, in a heterodimer complex. researchgate.net These experimentally determined structures are invaluable for refining homology models and provide a more accurate template for computational studies. Spectroscopic techniques further complement these structural methods by providing information about the conformational state of the receptor in solution and how it changes upon ligand binding. While specific crystallographic or detailed spectroscopic data for this compound bound to AHR are not publicly available, these techniques represent the gold standard for elucidating the precise molecular interactions that underpin its antagonist activity.
Emerging Avenues for this compound Research
The therapeutic potential of this compound (IK-175) is being actively explored, with research extending into novel therapeutic combinations and additional disease contexts. These investigations aim to broaden the clinical utility of AHR antagonism beyond its current focus.
Exploration of Novel Therapeutic Combinations Beyond Immunotherapy
While the combination of AHR antagonists with immune checkpoint inhibitors is a primary area of investigation, research has also explored synergies with other classes of anti-cancer agents. nih.govresearchgate.net A notable example is the combination of IK-175 with liposomal doxorubicin, a well-established chemotherapeutic agent. nih.gov Preclinical studies in syngeneic mouse tumor models demonstrated that this combination results in anti-tumor activity. nih.gov This finding is significant as it suggests that the mechanism of action of AHR antagonists can complement traditional chemotherapy, potentially by modulating the tumor microenvironment to be more susceptible to cytotoxic agents. This opens the door for exploring combinations with other chemotherapies, targeted therapies, and radiation therapy to enhance therapeutic efficacy in a broader range of cancers.
| Therapeutic Agent | Class | Rationale for Combination with this compound |
| Nivolumab (Anti-PD-1) | Immune Checkpoint Inhibitor | Overcoming AHR-mediated immune suppression to enhance T-cell-mediated anti-tumor immunity. nih.govresearchgate.net |
| Liposomal Doxorubicin | Chemotherapy (Anthracycline) | Potential to modulate the tumor microenvironment, complementing the cytotoxic effects of chemotherapy. nih.gov |
Investigation of this compound in Additional Disease Models
The primary development of this compound (IK-175) has been in the context of oncology, with clinical trials focusing on patients with advanced solid tumors, including urothelial carcinoma. nih.govikenaoncology.com Preclinical research has demonstrated its anti-tumor activity in syngeneic mouse models of colorectal cancer and melanoma. nih.gov The rationale for its use in these cancers is based on the role of AHR in promoting an immunosuppressive tumor microenvironment, which IK-175 can reverse. nih.govcancer.gov
The AHR is a transcription factor that regulates the activity of numerous innate and adaptive immune cells. nih.gov In the tumor microenvironment, the AHR can be activated by ligands such as kynurenine, leading to broad immunosuppression. nih.gov By blocking this activation, IK-175 aims to restore immune-mediated recognition and elimination of tumor cells. nih.gov The investigation of IK-175 in these specific cancer types serves as a crucial step in defining its therapeutic scope and identifying patient populations most likely to benefit from AHR antagonism.
| Disease Model | Key Findings with IK-175 |
| Colorectal Cancer (mouse model) | Demonstrated anti-tumor activity, both as a monotherapy and in combination with an anti-PD-1 antibody. nih.gov |
| Melanoma (mouse model) | Showed anti-tumor efficacy, alone and combined with anti-PD-1 therapy. nih.gov |
| Advanced Solid Tumors (clinical trial) | Currently being evaluated in a Phase 1 clinical trial to assess safety and efficacy. nih.gov |
| Urothelial Carcinoma (clinical trial) | Being investigated as both a monotherapy and in combination with nivolumab. ikenaoncology.com |
Elucidation of Context-Dependent AHR Functions and Antagonist Effects
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a multifaceted role in regulating immune responses and cellular processes. patsnap.com The functional outcomes of AHR signaling are highly dependent on the specific cellular and microenvironmental context, including the cell type, the nature of the AHR ligand, and the presence of other signaling molecules. nih.gov this compound, also known as IK-175, is a potent and selective oral inhibitor of the AHR pathway that has demonstrated significant therapeutic potential, particularly in the field of oncology. medchemexpress.comnih.gov Research into this compound has shed light on the context-dependent nature of AHR antagonism.
The primary mechanism of action of this compound involves the disruption of the canonical AHR signaling pathway. smolecule.com In its inactive state, AHR resides in the cytoplasm. Upon binding to a ligand, such as the tryptophan metabolite kynurenine, AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs), leading to the transcription of target genes. nih.govmedchemexpress.com this compound effectively blocks this process, thereby inhibiting AHR-mediated gene expression. patsnap.com
The effects of this antagonism are particularly evident in the tumor microenvironment (TME), which is often characterized by high levels of AHR ligands like kynurenine, leading to an immunosuppressive state. ikenaoncology.com By blocking AHR signaling, this compound can reverse this immunosuppression and promote a pro-inflammatory environment conducive to anti-tumor immunity. aacrjournals.org
Context-Dependent Immunomodulation
The immunomodulatory effects of this compound are highly context-dependent, with varying effects observed across different immune cell populations and tumor types.
T-Cell Differentiation and Function: In human T-cells, IK-175 has been shown to induce an activated state. ikenaoncology.com Specifically, it leads to a decrease in suppressive IL-17A-, IL-22+ expressing T cells. nih.govaacrjournals.org The balance between pro-inflammatory T helper 17 (Th17) cells and immunosuppressive regulatory T cells (Tregs) is critical in cancer immunity, and the modulation of this balance is a key aspect of the context-dependent effects of AHR antagonism. nih.govnih.govfrontiersin.orgfrontiersin.orgmdpi.com this compound has been observed to increase the production of pro-inflammatory cytokines such as IL-2 and IL-9, while inhibiting the expression of IL-22. ikenaoncology.comresearchgate.net
Tumor Microenvironment: The compound has been shown to increase the pro-inflammatory phenotype of the TME in syngeneic mouse models of colorectal cancer and melanoma. aacrjournals.org This shift in the TME is crucial for overcoming tumor-induced immune tolerance.
The following table summarizes the observed effects of this compound (IK-175) on cytokine production in human T-cells, illustrating its context-dependent immunomodulatory activity.
| Cytokine | Effect of IK-175 | Implication |
| IL-2 | Increased Production | Promotes T-cell proliferation and activation |
| IL-9 | Increased Production | Contributes to anti-tumor immunity |
| IL-22 | Decreased Expression and Production | Reduces immunosuppressive signals |
Context-Specific Anti-Tumor Activity
The anti-tumor effects of this compound have been demonstrated in various preclinical cancer models, highlighting the context-dependency of its therapeutic potential.
Colorectal Cancer and Melanoma: In syngeneic mouse models of colorectal cancer and melanoma, IK-175 demonstrated anti-tumor activity both as a monotherapy and in combination with anti-PD-1 antibodies. aacrjournals.org
Urothelial Carcinoma: The investigation of IK-175 in urothelial carcinoma is a prime example of a context-dependent therapeutic strategy. Bladder cancer exhibits the highest level of AHR protein expression and nuclear localization among 15 different tumor types, indicating active AHR signaling. researchgate.netasco.org This high level of AHR expression provides a strong rationale for the targeted inhibition of this pathway in this specific cancer type.
The table below outlines the anti-tumor activity of this compound (IK-175) in different preclinical models, showcasing its efficacy in various contexts.
| Cancer Model | Treatment Context | Observed Anti-Tumor Activity |
| Colorectal Cancer (Syngeneic Mouse Model) | Monotherapy and Combination with anti-PD-1 | Significant tumor growth inhibition aacrjournals.org |
| Melanoma (Syngeneic Mouse Model) | Monotherapy and Combination with anti-PD-1 | Significant tumor growth inhibition aacrjournals.org |
| Urothelial Carcinoma | Proposed for clinical trials based on high AHR expression | Investigation of predictive clinical benefit with IK-175 researchgate.netasco.org |
Elucidation of Non-Canonical AHR Functions
While the primary focus of this compound research has been on the canonical, ARNT-dependent signaling pathway, the broader field of AHR biology recognizes the existence of non-canonical, ARNT-independent pathways. nih.govnih.gov These pathways involve interactions between AHR and other signaling molecules, leading to a diverse range of cellular responses. The context-dependent effects of AHR antagonists may, in part, be mediated through the modulation of these less-understood non-canonical pathways. Future research will likely delve deeper into how this compound influences these alternative signaling cascades in different cellular contexts, further refining our understanding of its therapeutic mechanisms.
Q & A
Q. What molecular mechanisms underlie AHR antagonist 5 hemimaleate’s inhibition of AHR signaling?
this compound blocks AHR nuclear translocation, preventing its binding to xenobiotic response elements (XRE) and subsequent activation of target genes like CYP1A1 and IL-22. This inhibition is dose-dependent, with IC50 values ranging from 35 nM to 150 nM in human and rodent cell lines . Methodologically, nuclear translocation can be tracked via immunofluorescence or subcellular fractionation followed by Western blotting for AHR localization .
Q. What in vitro assays are used to validate AHR antagonism?
Key assays include:
- Luciferase reporter assays : Measure AHR-dependent transcription using XRE-driven luciferase constructs (e.g., DRE-luciferase) .
- CYP1A1 suppression : Quantify mRNA or protein levels of CYP1A1, a canonical AHR target, via qPCR or ELISA .
- IL-22 inhibition : Assess IL-22 secretion in T-cell cultures using flow cytometry or multiplex cytokine arrays .
Q. How does AHR antagonist 5 modulate cytokine profiles in immune cells?
In activated human T cells, AHR antagonist 5 suppresses anti-inflammatory cytokines like IL-22 while upregulating pro-inflammatory cytokines (e.g., IL-2, IL-9). This shift is measured via RNA-seq, ELISA, or single-cell transcriptomics .
Advanced Research Questions
Q. How can discrepancies in reported IC50 values (e.g., <μM vs. 35–150 nM) be resolved?
Variations arise from differences in cell lines (human vs. rodent), ligands used (e.g., TCDD vs. endogenous ligands), and assay formats (luciferase vs. gene expression). To reconcile
Q. What experimental strategies optimize pharmacokinetics for in vivo studies?
- Formulation : Dissolve in DMSO/PEG300/Tween 80 for oral administration, ensuring solubility and stability .
- Dosing regimen : Use pharmacokinetic profiling (e.g., plasma half-life, bioavailability) to determine optimal dosing intervals .
- Combination therapy : Co-administer with checkpoint inhibitors (e.g., anti-PD-1) to assess synergistic tumor growth inhibition .
Q. How to design structure-activity relationship (SAR) studies to improve potency?
- Homology modeling : Use AHR’s ligand-binding domain (LBD) to predict binding modes of pyrazolo[1,5-a]pyrimidine derivatives .
- Virtual screening : Prioritize compounds with high docking scores for synthesis and testing .
- Iterative optimization : Modify substituents on the core scaffold to enhance affinity (e.g., IC50 from 650 nM to 31 nM in lead compounds) .
Q. How to assess off-target effects in preclinical studies?
- Kinase panels : Screen against >100 kinases to rule out unintended inhibition .
- Receptor selectivity assays : Test for cross-reactivity with other nuclear receptors (e.g., ERRα, PPARγ) using reporter systems .
- Toxicity profiling : Monitor liver enzymes (ALT/AST) and immune cell counts in animal models .
Q. What statistical considerations are critical for tumor growth inhibition studies?
- Power analysis : Determine sample size using preliminary data to ensure statistical significance (e.g., α = 0.05, power = 80%) .
- Mixed-effects models : Account for inter-animal variability in tumor volume measurements .
- Survival analysis : Use Kaplan-Meier curves with log-rank tests for survival endpoints .
Data Contradiction Analysis
Q. Why do some studies report antitumor efficacy while others emphasize immunomodulatory effects?
This reflects context-dependent AHR roles:
- Tumor models : AHR inhibition directly suppresses oncogenic signaling in AHR-overexpressing cancers .
- Immune models : AHR antagonism reprograms T-cell differentiation, favoring anti-tumor immunity .
- Experimental design : Use syngeneic models (e.g., CT26 tumors) to dissect immune vs. tumor-intrinsic mechanisms .
Q. How to address conflicting data on AHR antagonist 5’s impact on DNA damage pathways?
Contradictions arise from cell-type-specific responses (e.g., MCF-7 vs. primary T cells). Resolve by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
